9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
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Overview
Description
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.659 g/mol . This compound is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
- 9-Methyl-7-thioxo-9-azabicyclo[3.3.1]nonan-3-one
- 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Uniqueness
What sets 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride apart from similar compounds is its unique combination of oxygen and nitrogen atoms within the bicyclic structure. This configuration imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific research applications .
Properties
CAS No. |
90555-88-7 |
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Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-6-2-8(10)3-7(9)5-11-4-6;/h6-7H,2-5H2,1H3;1H |
InChI Key |
ITMGXLSUGNAPSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(=O)CC1COC2.Cl |
Origin of Product |
United States |
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